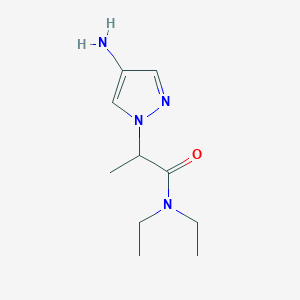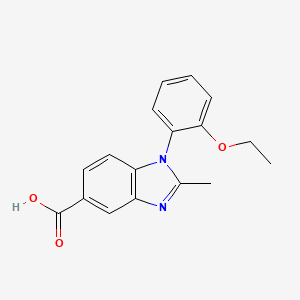
1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a carboxylic acid group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: The first step involves the condensation of 2-ethoxybenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the benzodiazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid can be compared with other similar compounds, such as:
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.
1-(2-Methoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with molecular targets.
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylicacid: The position of the carboxylic acid group is different, which may affect its chemical properties and biological activity.
The uniqueness of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
属性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
1-(2-ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-16-7-5-4-6-15(16)19-11(2)18-13-10-12(17(20)21)8-9-14(13)19/h4-10H,3H2,1-2H3,(H,20,21) |
InChI 键 |
BJLFXAZHVHRXBE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1N2C(=NC3=C2C=CC(=C3)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


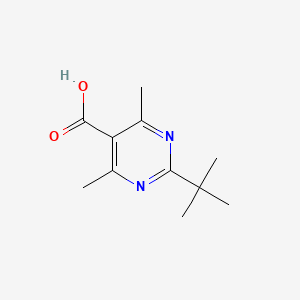
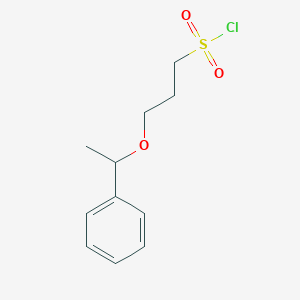
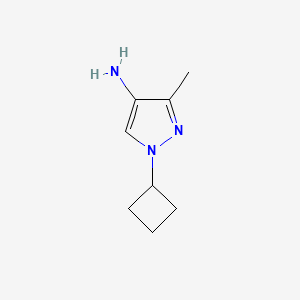
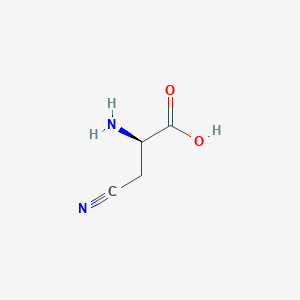
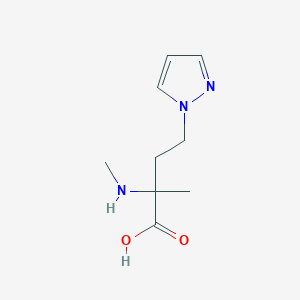
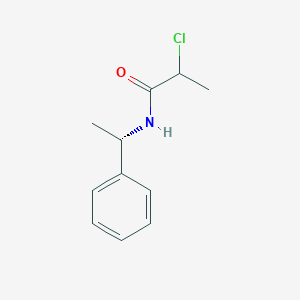
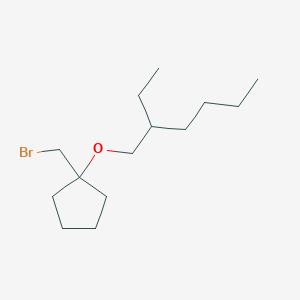
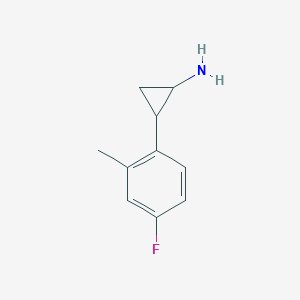
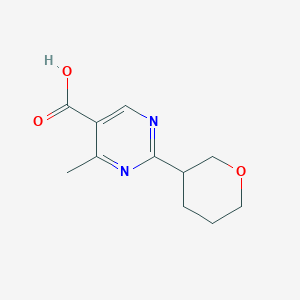
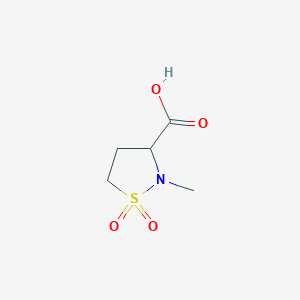
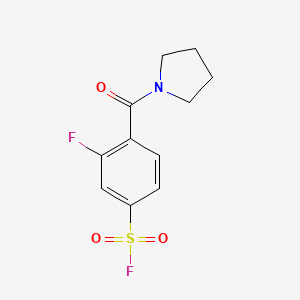
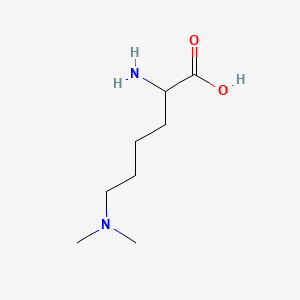
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
